molecular formula C17H21NO4 B2725163 2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1232784-62-1

2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol

Cat. No. B2725163
CAS RN: 1232784-62-1
M. Wt: 303.358
InChI Key: XMHIZWPFVJELRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C17H21NO4 and a molecular weight of 303.35 .

Scientific Research Applications

Enzymatic Modification and Antioxidant Capacity

2,6-Dimethoxyphenol, a structurally related phenolic compound, has been studied for its enzymatic modification to produce compounds with higher antioxidant capacities. The use of laccase-mediated oxidation in aqueous-organic media has demonstrated the production of dimers with significantly enhanced antioxidant activities, showcasing the potential of enzymatic modifications for producing bioactive compounds with improved functional properties (Adelakun et al., 2012).

Coordination Chemistry

Research in coordination chemistry has developed mixed-valence oxovanadium(IV/V) dinuclear entities incorporating heptadentate ligands, which include compounds structurally similar to 2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol. These studies offer insights into the synthesis, structure, and spectroscopic properties of complexes that could have implications in catalysis, magnetic materials, and potential therapeutic applications (Mondal et al., 2005).

Organic Synthesis

The versatility of phenolic compounds in organic synthesis is highlighted by studies on C–C bond activation and the formation of complex molecules. For example, research on rhodium-mediated C–C bond activation of phenols demonstrates the potential for creating complex organometallic structures, which could be useful in developing new synthetic methodologies and materials (Baksi et al., 2007).

Additional Research Applications

Other scientific investigations into related compounds and their reactions, such as selective cleavage and acylation reactions, further underscore the broad utility of phenolic compounds in chemical synthesis. These reactions provide pathways to ortho-acylated catechols, significant in supramolecular chemistry, natural product synthesis, and the development of flavors, fragrances, and pesticides (Adogla et al., 2012).

properties

IUPAC Name

2-[(3,5-dimethoxyanilino)methyl]-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-4-22-16-7-5-6-12(17(16)19)11-18-13-8-14(20-2)10-15(9-13)21-3/h5-10,18-19H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHIZWPFVJELRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.